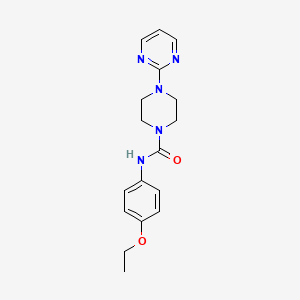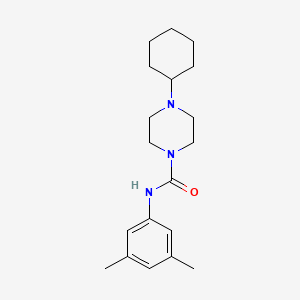
N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, also known as EPPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPPC belongs to the class of piperazinecarboxamide compounds and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells, making this compound a potential treatment for cancer.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. This compound has also been found to have antiviral and antibacterial properties, making it a potential treatment for viral and bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study a variety of biological processes. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, this compound can be toxic at high doses, and care must be taken when handling and using it in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide. One area of research could focus on its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential as a treatment for viral and bacterial infections. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Synthesemethoden
N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-ethoxyaniline with 2-chloropyrimidine in the presence of a base, followed by the addition of piperazinecarboxylic acid. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-15-6-4-14(5-7-15)20-17(23)22-12-10-21(11-13-22)16-18-8-3-9-19-16/h3-9H,2,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHNLLCHHDJBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5408664.png)
![N-[3-(4-methoxyphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5408672.png)
![9-ethyl-8-[(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5408683.png)

![4-{[(3R*,4R*)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1-methylpyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5408699.png)
![4-chloro-2-[3-(2,4-dichlorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5408708.png)
![3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5408723.png)
![2-(3-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5408726.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5408730.png)
![2-phenyl-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5408736.png)


![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide](/img/structure/B5408753.png)
![methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5408756.png)
